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Introduction

Ethyl cyclopentanecarboxylate (CAS No: 5453-85-0) is a significant chemical entity utilized
in the synthesis of various pharmaceutical and fragrance compounds.[1] Its molecular
structure, comprising a cyclopentyl ring attached to an ethyl ester group, presents a distinct
spectroscopic fingerprint. This technical guide provides a comprehensive analysis of the
spectral data of ethyl cyclopentanecarboxylate, offering researchers and drug development
professionals a detailed reference for its structural characterization. By examining its Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we can
elucidate the precise arrangement of atoms and the characteristic fragmentation patterns of
this molecule. This document is structured to deliver not just raw data, but a causal explanation
behind the observed spectral features, grounded in established scientific principles.

Molecular and Chemical Properties

A thorough understanding of the molecule's fundamental properties is crucial before delving
into its spectral characteristics.
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Property Value Source
Molecular Formula CsH1402 [2]
Molecular Weight 142.20 g/mol [3]
IUPAC Name ethyl cyclopentanecarboxylate [4]

CAS Registry Number 5453-85-0 [4]
Appearance Colorless to light yellow liquid [1][3]

Molecular Structure:

Caption: Molecular structure of ethyl cyclopentanecarboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the carbon-hydrogen framework of a molecule. For ethyl cyclopentanecarboxylate, both *H
and 13C NMR are essential for complete structural verification.

Experimental Protocol: NMR Data Acquisition

The following protocol outlines the standard procedure for acquiring NMR spectra for a liquid
sample like ethyl cyclopentanecarboxylate.

Caption: Standard workflow for NMR sample preparation and data acquisition.
Rationale for Experimental Choices:

o Deuterated Solvent (e.g., CDCIs): A deuterated solvent is used because it is largely
"invisible” in *H NMR, preventing large solvent peaks from obscuring the analyte signals.[5]
The deuterium signal is also used by the spectrometer to stabilize the magnetic field, a
process known as "locking".[6]

« Internal Standard (TMS): Tetramethylsilane (TMS) is added to provide a reference point (O
ppm) for the chemical shift scale.[7] It is chemically inert and produces a single, sharp signal
that does not typically overlap with analyte signals.
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'H NMR Spectral Data & Interpretation

The *H NMR spectrum provides information on the number of different proton environments,

their relative numbers (integration), and their neighboring protons (multiplicity).

Table 1: *H NMR Spectral Data for Ethyl Cyclopentanecarboxylate

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
412 Quartet (q) 2H -O-CHz2-CHs
2.73 Quintet (tt) 1H -CH-C=0
1.95-1.55 Multiplet (m) 8H Cyclopentyl -CH2-
1.25 Triplet (t) 3H -O-CH2-CHs

(Data sourced from
Spectral Database for
Organic Compounds,
SDBS)

In-depth Interpretation:

e 0 4.12 (Quartet, 2H): This signal corresponds to the two protons of the methylene (-CHz-)

group in the ethyl ester moiety. It appears as a quartet because it is adjacent to the methyl (-
CHs) group, which has three protons (n+1 = 3+1 = 4 lines). The downfield shift to 4.12 ppm

is due to the deshielding effect of the adjacent electronegative oxygen atom.

e 0 2.73 (Quintet, 1H): This peak is assigned to the single proton on the carbon of the

cyclopentyl ring that is directly attached to the carbonyl group (the a-proton). This proton is

significantly deshielded by the electron-withdrawing carbonyl group. Its multiplicity is

complex due to coupling with the four adjacent protons on the cyclopentyl ring.

e 0 1.95-1.55 (Multiplet, 8H): This broad multiplet represents the remaining eight protons of

the four methylene (-CHz-) groups on the cyclopentane ring. These protons are in similar

chemical environments, leading to overlapping signals and a complex splitting pattern.
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e 0 1.25 (Triplet, 3H): This upfield signal is characteristic of the three protons of the terminal
methyl (-CHs) group of the ethyl ester. It appears as a triplet because it is adjacent to a
methylene (-CHz-) group with two protons (n+1 = 2+1 = 3 lines).

13C NMR Spectral Data & Interpretation

The 13C NMR spectrum indicates the number of unique carbon environments in the molecule.

Table 2: 13C NMR Spectral Data for Ethyl Cyclopentanecarboxylate

Chemical Shift (6, ppm) Assighment

176.6 C=0 (Ester Carbonyl)
60.2 -O-CH2-CHs

43.5 -CH-C=0

30.2 Cyclopentyl CHz

25.9 Cyclopentyl CH:z

14.3 -O-CH2-CHs

(Data sourced from Spectral Database for

Organic Compounds, SDBS)

In-depth Interpretation:

e 0 176.6: This is the most downfield signal and is characteristic of a carbonyl carbon in an
ester functional group.[8] The significant deshielding is due to the double bond to one oxygen
and a single bond to another.

e 0 60.2: This peak corresponds to the methylene carbon of the ethyl group, which is directly
bonded to an oxygen atom. The electronegative oxygen causes a significant downfield shift.

[°]

e 0 43.5: This signal is assigned to the methine carbon of the cyclopentane ring, which is
attached to the carbonyl group. It is deshielded by the adjacent electron-withdrawing group.
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e 0 30.2 and 25.9: These two peaks in the aliphatic region are assigned to the remaining four
methylene carbons of the cyclopentane ring. Due to the molecule's symmetry, there are two
sets of chemically equivalent carbons, resulting in two distinct signals.

o 0 14.3: This upfield signal is characteristic of the terminal methyl carbon of the ethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrations of bonds within a molecule. It is particularly useful for
identifying the presence of specific functional groups.

Experimental Protocol: FTIR Data Acquisition

For a pure liquid sample like ethyl cyclopentanecarboxylate, the "neat" sampling technique is
straightforward and common.

Caption: Workflow for acquiring an FTIR spectrum of a neat liquid.
Rationale for Experimental Choices:

» Neat Sample: Analyzing the pure liquid avoids interference from solvent absorption bands,
providing a clear spectrum of the analyte itself.[10] This can be done using a liquid cell or,
more commonly, with an Attenuated Total Reflectance (ATR) accessory.[11]

e Background Scan: A background spectrum is essential to subtract the absorbance of
atmospheric CO2 and water vapor, as well as any absorbance from the sample holder (ATR
crystal or salt plates), ensuring that the final spectrum only shows the absorbance of the
sample.

IR Spectral Data & Interpretation

The IR spectrum of ethyl cyclopentanecarboxylate is dominated by absorptions
characteristic of an aliphatic ester.

Table 3: Key IR Absorption Bands for Ethyl Cyclopentanecarboxylate
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Wavenumber (cm~?) Intensity Assignment
2960, 2872 Strong C-H (sp?) stretching
C=0 (Ester carbonyl)
1732 Very Strong )
stretching
1177 Strong C-O stretching
1032 Medium C-0O stretching

(Data sourced from Spectral
Database for Organic
Compounds, SDBS)

In-depth Interpretation:

e 2960, 2872 cm~1: These strong absorptions are characteristic of the C-H stretching
vibrations of the sp3-hybridized carbons in the cyclopentyl and ethyl groups.

e 1732 cm~1: This very strong and sharp peak is the most prominent feature in the spectrum
and is definitively assigned to the C=0 stretching vibration of the saturated ester functional
group. The typical range for such a group is 1750-1735 cm~1.[10]

e 1177 and 1032 cm~1: Esters typically show two characteristic C-O stretching bands.[4] The
band at 1177 cm~1* corresponds to the stretching of the C-C-O linkage, while the band at
1032 cm~1tis from the O-C-C linkage of the ethyl group. These strong absorptions are a key
part of the "fingerprint" region for an ester.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule
and its fragments, allowing for the determination of molecular weight and structural features.

Experimental Protocol: GC-MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for analyzing
volatile small molecules like ethyl cyclopentanecarboxylate.
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Caption: General workflow for GC-MS analysis.
Rationale for Experimental Choices:

e Gas Chromatography (GC): GC is used to introduce a pure, vaporized sample into the mass
spectrometer, ensuring that the resulting spectrum is of a single compound.

» Electron lonization (EIl) at 70 eV: El is a "hard" ionization technique that imparts significant
energy to the molecule, causing reproducible fragmentation.[12][13] The resulting
fragmentation pattern acts as a molecular fingerprint, which is highly useful for structural
elucidation and library matching.

MS Spectral Data & Interpretation

The mass spectrum reveals the molecular weight and common fragmentation pathways of the
molecule.

Table 4: Major Fragment lons in the Mass Spectrum of Ethyl Cyclopentanecarboxylate

miz Relative Intensity (%) Proposed Fragment

142 15 [M]* (Molecular lon)

113 10 [M - C2Hs]*

101 100 [M - OCH2CHs]* or [CsHeCOJ*
97 20 [M - C2HsO]*

69 80 [CsHs]*

41 65 [C3Hs]*

(Data sourced from Spectral
Database for Organic
Compounds, SDBS)

In-depth Interpretation & Fragmentation Pathway:
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The fragmentation of ethyl cyclopentanecarboxylate is driven by the stability of the resulting
carbocations and neutral losses.

e Molecular lon (m/z 142): The presence of a peak at m/z 142 corresponds to the molecular
weight of the compound (CsH14032), confirming its identity.

e Base Peak (m/z 101): The most abundant ion (base peak) is at m/z 101. This fragment is
formed by the a-cleavage and loss of the ethoxy radical (*\OCH2CHs3), resulting in a stable
acylium ion, [CsHeCO]J*.

e Loss of Ethyl Group (m/z 113): Cleavage of the ethyl group from the ether oxygen results in
the ion at m/z 113.

o Formation of Cyclopentyl Cation (m/z 69): A major fragmentation pathway for cycloalkane
derivatives is the loss of the substituent.[14] In this case, cleavage of the bond between the
cyclopentyl ring and the carbonyl group leads to the formation of the cyclopentyl cation
[CsHo]* at m/z 69.

e Other Fragments (m/z 97, 41): The peak at m/z 97 corresponds to the loss of the ethoxy
group (C2Hs0e¢). The fragment at m/z 41 ([CsHs]*) is a common fragment resulting from the
further breakdown of the cyclopentyl ring.

[CeH1402]*"
m/z = 142

- *OCH2CHs3+ *COOCH2CHs \- *CH2CHs3

[CsHoCO]* [CsHo]* [M - C2Hs]™*
m/z = 101 (Base Peak) m/z = 69 m/z = 113

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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